2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane
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Overview
Description
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.68 g/mol . It is also known by its IUPAC name, 1-(4-chlorophenyl)ethyl 2-oxiranylmethyl ether . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane typically involves the reaction of 1-(4-chlorophenyl)ethanol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .
Scientific Research Applications
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane involves its interaction with molecular targets such as enzymes and proteins. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-{[1-(4-Bromophenyl)ethoxy]methyl}oxirane: Similar structure but with a bromine atom instead of chlorine.
2-{[1-(4-Fluorophenyl)ethoxy]methyl}oxirane: Contains a fluorine atom in place of chlorine.
2-{[1-(4-Methylphenyl)ethoxy]methyl}oxirane: Features a methyl group instead of chlorine.
Uniqueness
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific research and industrial applications where such properties are desired .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)ethoxymethyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(13-6-11-7-14-11)9-2-4-10(12)5-3-9/h2-5,8,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQRANUJHVHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OCC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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